
N-(4-piperidinophenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-piperidinophenyl)isonicotinamide” is a compound that is related to isonicotinamide . Isonicotinamide is the amide form of isonicotinic acid and is an isomer of nicotinamide, which has the carboxamide group in the 3-position . It is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .
Wissenschaftliche Forschungsanwendungen
Host Activation of Isoniazid and Formation of Isoniazid-NAD+ Adduct
A novel metabolite identified as 4-isonicotinoylnicotinamide (C12H9N3O2) was discovered during antituberculosis (anti-TB) therapy involving isoniazid (INH), a widely used anti-TB drug. This metabolite provides direct evidence of host INH activation, where INH forms an adduct with NAD+ to inhibit Mycobacterium tuberculosis targets. The formation of 4-isonicotinoylnicotinamide, derived from the degradation of oxidized INH-NAD adducts, demonstrates the host's role in metabolizing INH and suggests implications for understanding INH's mechanism of action and the management of TB therapy (Mahapatra et al., 2012).
Control of Hydrogen Bond Network Dimensionality
Research on tetrachloroplatinate salts, including those of N-protonated isonicotinic acid or isonicotinamide, has shown the ability to control two-dimensional NH⋯Cl hydrogen bond networks. This control of hydrogen bond network dimensionality is significant for the rational design of molecular structures with specific properties, potentially impacting materials science and molecular engineering (Angeloni & Orpen, 2001).
Synthesis and Pharmacological Evaluation of Serotoninergic Ligands
Isonicotinamide derivatives linked to arylpiperazine showed significant specificity and affinity towards serotoninergic receptors. These compounds, through a combination of structural elements, have been developed with high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors, demonstrating the potential of isonicotinamide derivatives in the development of new therapeutic agents for disorders involving serotoninergic systems (Fiorino et al., 2016).
Discovery of Antimycobacterial Spiro-piperidin-4-ones
The stereoselective synthesis of spiro-piperidin-4-ones, derived from isatin and alpha-amino acids, has shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This discovery underlines the potential of such compounds in developing new antituberculosis medications, offering a new avenue for treatment strategies against this global health threat (Kumar et al., 2008).
Wirkmechanismus
Target of Action
N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide, also known as N-(4-piperidinophenyl)isonicotinamide, is a compound that has been synthesized and studied for its potential pharmacological applications It is known that piperidine derivatives, which this compound is a part of, have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b increased the cytotoxicity of the piperidine derivatives . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the biological activity of the targets.
Biochemical Pathways
Piperidine derivatives have been reported to exhibit a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have good solubility and bioavailability due to the presence of the piperidine and pyridine rings, which are common structural motifs in many bioactive compounds .
Result of Action
It is known that piperidine derivatives have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the compound may have a wide range of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(14-8-10-18-11-9-14)19-15-4-6-16(7-5-15)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAPJMTVDZAAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

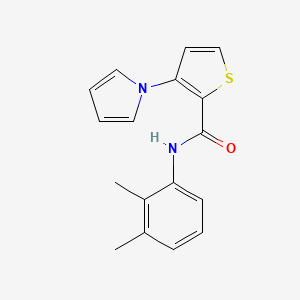
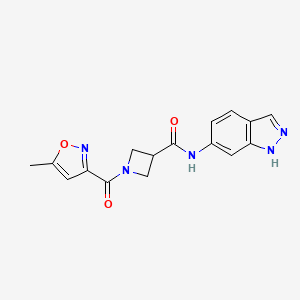
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide](/img/structure/B2813932.png)
![Cyclohex-3-en-1-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2813933.png)
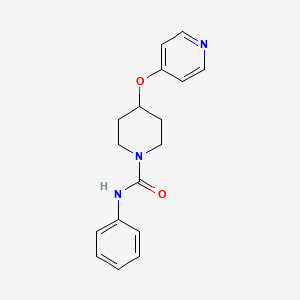
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2813936.png)
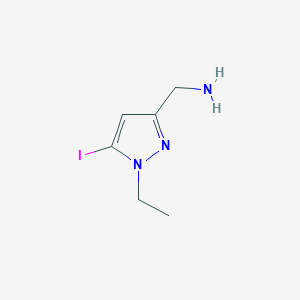
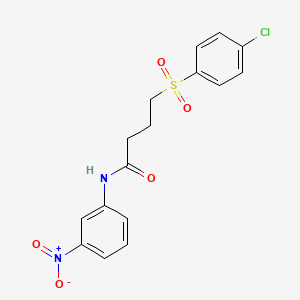
![N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813939.png)
![2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2813940.png)

![1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine](/img/structure/B2813944.png)
![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)
![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)